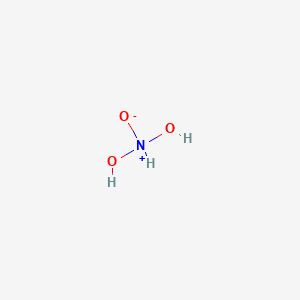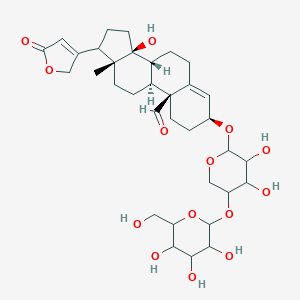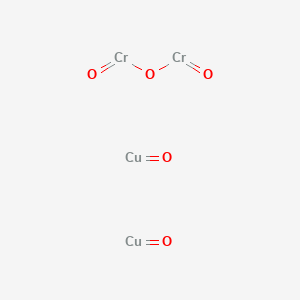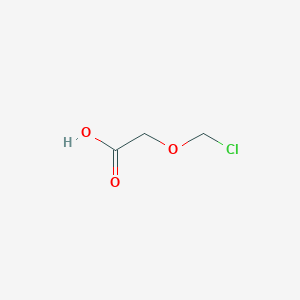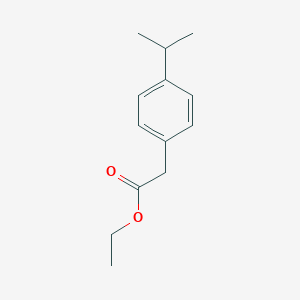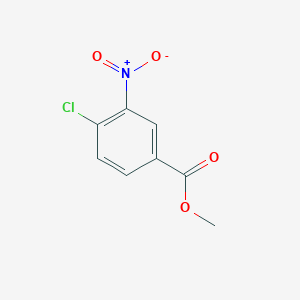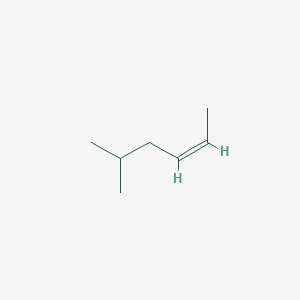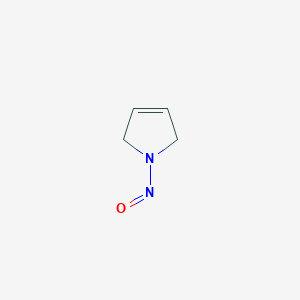
3-Pyrroline, N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrroline, N-nitroso- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrroline, which is a five-membered ring containing nitrogen. The N-nitroso group attached to the pyrroline ring makes it a highly reactive compound that can be used for a variety of purposes.
Wirkmechanismus
The mechanism of action of 3-Pyrroline, N-nitroso- is not fully understood. However, it is believed that the N-nitroso group attached to the pyrroline ring plays a crucial role in its reactivity and biological activity. The compound can undergo various reactions, including nitrosation, oxidation, and reduction, depending on the conditions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Pyrroline, N-nitroso- are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties, as well as insecticidal activity. It has also been found to enhance the efficacy of certain drugs, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Pyrroline, N-nitroso- in lab experiments is its high reactivity, which allows for the synthesis of various compounds and materials. However, its reactivity can also be a limitation, as it can be difficult to control the reactions and obtain high yields of the desired product. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-Pyrroline, N-nitroso-. One direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another direction is the optimization of its use as a plant growth regulator and insecticide in agriculture. In materials science, future research could focus on the synthesis of new materials using 3-Pyrroline, N-nitroso- as a precursor. Overall, the potential applications of this compound make it a promising area of research for various fields.
Synthesemethoden
The synthesis of 3-Pyrroline, N-nitroso- can be achieved through several methods, including the reaction of pyrroline with nitric oxide or nitrous acid. Another method involves the reaction of pyrroline with sodium nitrite and hydrochloric acid. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-Pyrroline, N-nitroso- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to enhance the efficacy of certain drugs, making it a promising candidate for drug development.
In agriculture, 3-Pyrroline, N-nitroso- has been used as a plant growth regulator, improving crop yield and quality. It has also been shown to have insecticidal properties, making it a potential alternative to conventional pesticides.
In materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and porous carbon materials.
Eigenschaften
CAS-Nummer |
10552-94-0 |
|---|---|
Produktname |
3-Pyrroline, N-nitroso- |
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.1 g/mol |
IUPAC-Name |
1-nitroso-2,5-dihydropyrrole |
InChI |
InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2 |
InChI-Schlüssel |
OKFHTQFXGQXDEX-UHFFFAOYSA-N |
SMILES |
C1C=CCN1N=O |
Kanonische SMILES |
C1C=CCN1N=O |
Andere CAS-Nummern |
10552-94-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



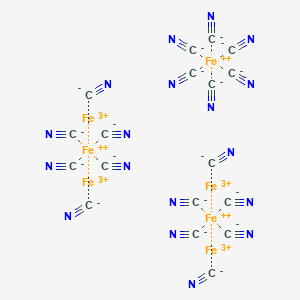
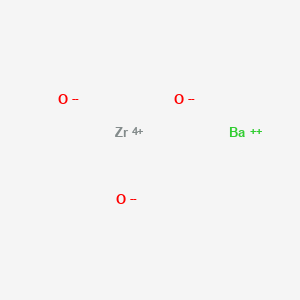
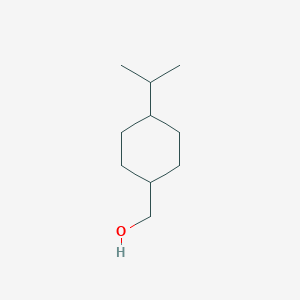
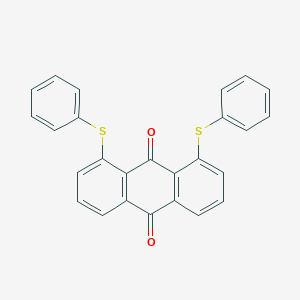

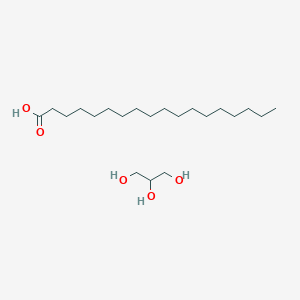
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
